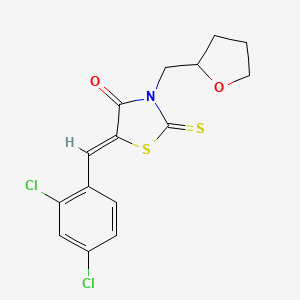![molecular formula C17H14BrN3O4 B3894344 N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B3894344.png)
N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide
Übersicht
Beschreibung
N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was originally developed as a potential anti-cancer drug, but its use has since expanded to other areas of research.
Wirkmechanismus
N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes. The inhibition of NF-κB activity by this compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting NF-κB activity, this compound 11-7082 has been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound 11-7082 has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, such as aspirin and corticosteroids, this compound 11-7082 does not inhibit the activity of other transcription factors. However, one limitation of using this compound 11-7082 is its potential toxicity. This compound 11-7082 has been shown to induce cytotoxicity and apoptosis in some cell types, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the use of N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide 11-7082 in scientific research. One direction is the development of more potent and selective NF-κB inhibitors based on the structure of this compound 11-7082. Another direction is the investigation of the potential therapeutic applications of this compound 11-7082 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the use of this compound 11-7082 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Wissenschaftliche Forschungsanwendungen
N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide 11-7082 has been used in a wide range of scientific research, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, this compound 11-7082 has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and pancreatic cancer cells. In inflammation research, this compound 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurodegenerative disease research, this compound 11-7082 has been shown to protect neurons against oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-19-17(23)15(10-11-2-6-13(18)7-3-11)20-16(22)12-4-8-14(9-5-12)21(24)25/h2-10H,1H3,(H,19,23)(H,20,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYXYKSVAFFBCD-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-(4-fluorobenzylidene)-2-[(2-hydroxy-5-nitrophenyl)amino]-2-phenylacetohydrazide](/img/structure/B3894278.png)
![3-hydroxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894282.png)
![benzaldehyde [5-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894287.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-4-nitrobenzamide](/img/structure/B3894288.png)

![N-[2-(1H-1,2,4-triazol-1-yl)benzyl]cycloheptanamine](/img/structure/B3894319.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3894322.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B3894339.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3894348.png)
![1-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3894359.png)
![17-(4-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B3894367.png)